molecular formula C15H19NO5 B14555959 Carbamic acid, (1,4-dioxo-4-phenylbutoxy)-, 1,1-dimethylethyl ester CAS No. 61776-57-6

Carbamic acid, (1,4-dioxo-4-phenylbutoxy)-, 1,1-dimethylethyl ester

Cat. No.: B14555959
CAS No.: 61776-57-6
M. Wt: 293.31 g/mol
InChI Key: CSORIJWMZCEODC-UHFFFAOYSA-N
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Description

Carbamic acid, (1,4-dioxo-4-phenylbutoxy)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C15H19NO5 . It is known for its unique structure, which includes a carbamic acid moiety and a phenylbutoxy group. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (1,4-dioxo-4-phenylbutoxy)-, 1,1-dimethylethyl ester typically involves the reaction of carbamic acid derivatives with phenylbutoxy compounds under controlled conditions. Specific reagents and catalysts are used to facilitate the reaction, ensuring high yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using advanced chemical engineering techniques. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (1,4-dioxo-4-phenylbutoxy)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Carbamic acid, (1,4-dioxo-4-phenylbutoxy)-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (1,4-dioxo-4-phenylbutoxy)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamic acid derivatives and phenylbutoxy esters. Examples include:

Uniqueness

What sets carbamic acid, (1,4-dioxo-4-phenylbutoxy)-, 1,1-dimethylethyl ester apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific research and industrial applications .

Properties

CAS No.

61776-57-6

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

[(2-methylpropan-2-yl)oxycarbonylamino] 4-oxo-4-phenylbutanoate

InChI

InChI=1S/C15H19NO5/c1-15(2,3)20-14(19)16-21-13(18)10-9-12(17)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,19)

InChI Key

CSORIJWMZCEODC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NOC(=O)CCC(=O)C1=CC=CC=C1

Origin of Product

United States

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